3-Cyclopropylpyridine-2-carboxylic acid;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. The compound is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and its combination with sulfuric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyridine-2-carboxylic acid typically involves the cyclopropylation of pyridine-2-carboxylic acid. This can be achieved through various methods, including the use of cyclopropyl halides in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopropylpyridine-2-carboxylic acid may involve large-scale reactions using automated reactors. The process would include steps such as the purification of intermediates and the final product through crystallization or distillation. The combination with sulfuric acid is typically done to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Cyclopropylpyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylamine: Contains a cyclopropyl group but lacks the pyridine ring.
Cyclopropylpyridine: Similar structure but without the carboxylic acid group.
Uniqueness
3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid is unique due to its combination of a cyclopropyl group, a pyridine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
3-cyclopropylpyridine-2-carboxylic acid;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.H2O4S/c11-9(12)8-7(6-3-4-6)2-1-5-10-8;1-5(2,3)4/h1-2,5-6H,3-4H2,(H,11,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSQKPGPBBISKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.